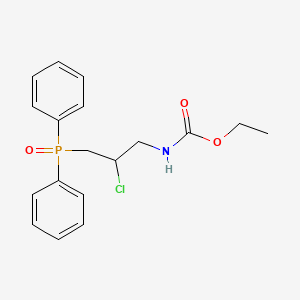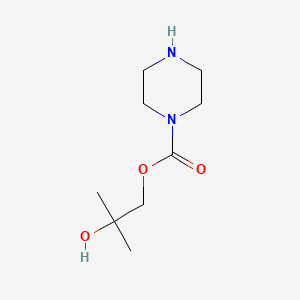
(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro group, a diphenyl-phosphinoyl group, and a carbamic acid ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-3-(diphenyl-phosphinoyl)propylamine with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound for various applications.
化学反応の分析
Types of Reactions
(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding phosphine oxide, while reduction could produce a phosphine derivative. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.
科学的研究の応用
(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphine-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
作用機序
The mechanism of action of (2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the diphenyl-phosphinoyl group may interact with the active site of an enzyme, inhibiting its function and leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
- (2-Chloro-3-(diphenyl-phosphinoyl)-but-2-enedioic acid diethyl ester
- Ethyl 3-phenylpropenoate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
883797-58-8 |
|---|---|
分子式 |
C18H21ClNO3P |
分子量 |
365.8 g/mol |
IUPAC名 |
ethyl N-(2-chloro-3-diphenylphosphorylpropyl)carbamate |
InChI |
InChI=1S/C18H21ClNO3P/c1-2-23-18(21)20-13-15(19)14-24(22,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3,(H,20,21) |
InChIキー |
GHVFHWNILVGXPT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009527.png)
![(5E)-5-(3-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12009528.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009537.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12009542.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009544.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12009563.png)
![Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12009571.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B12009578.png)

![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B12009589.png)
![4-{[(E)-(4-isopropylphenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009591.png)


